2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt
Overview
Description
Synthesis Analysis
The synthesis of anthracene derivatives, including the disodium salt form, often involves reactions of alkali metal salts of anthracene with alkyl halides. Burgess, Cunliffe, and Richards (1974) explored the reactions of alkali metal salts of anthracene with alkyl halides, highlighting the formation of 9,10-dialkyl 9,10-dihydroanthracenes as principal products. These reactions demonstrate the versatility and complexity of synthesizing specific anthracene derivatives (Burgess, Cunliffe, & Richards, 1974).
Molecular Structure Analysis
The molecular structure of 2,7-Anthracenedisulfonic acid derivatives, including the disodium salt, is characterized by its anthracene backbone and sulfonic acid groups. Studies by Nir, Shapiro, and Rabinovitz (1997) on the acidity and structure of dibasic carbon acids, such as anthracene derivatives, shed light on the geometry, charge distribution, and electronic structure, offering insights into the planarity and sp2 hybridization of the deprotonated carbon atoms (Nir, Shapiro, & Rabinovitz, 1997).
Chemical Reactions and Properties
Anthracene derivatives undergo a range of chemical reactions, including photocatalytic oxygenation and hydroxylation. Kotani, Ohkubo, and Fukuzumi (2004) discussed the photocatalytic oxygenation of anthracenes, highlighting the role of 9-mesityl-10-methylacridinium ion as an effective electron-transfer photocatalyst. This study exemplifies the chemical reactivity of anthracene derivatives under specific conditions (Kotani, Ohkubo, & Fukuzumi, 2004).
Scientific Research Applications
Marine-Derived Fungi for New Substances Anthraquinones and their derivatives, including 2,7-anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt, have been identified from marine-derived fungi. These compounds are recognized for their structural diversity and potential in pharmaceuticals, dyeing, and food colorants. Their biological activities, including possible therapeutic applications, are under investigation due to their unique chemical properties derived from the anthracene structure and its substituents. Marine microorganisms are a promising resource for novel secondary metabolites with potential health benefits (Fouillaud et al., 2016).
Anthracene Derivatives in Organic Photochemistry Anthracene derivatives, like 2,7-anthracenedisulfonic acid, disodium salt, play a crucial role in the development of organic photochemistry, material chemistry, and as components in optical, electronic, and magnetic devices. Their structure-activity relationships highlight their significance in various fields, including their use as probes in DNA cleavage and potential anti-cancerous drugs. These derivatives' broad applications underscore their importance beyond the medical field, extending to environmental sensing and materials science (Somashekar Mn & Chetana Pr, 2016).
Photocatalysis and Environmental Applications The photocatalytic oxidation of sulfur compounds, a major environmental concern, benefits from the use of anthracene derivatives. Specific derivatives, including 2,7-anthracenedisulfonic acid, disodium salt, have shown promise in reducing the harmful effects of these compounds in industrial and water treatment plants. The focus on alternative materials, like aromatic photosensitizers based on anthracene derivatives, highlights the innovative applications of these compounds in environmental protection and sustainability (Cantau et al., 2007).
Agricultural Crop Protection Anthraquinones, including 2,7-anthracenedisulfonic acid, disodium salt derivatives, have been used in pest management and agricultural crop protection. Their application spans from bird repellents to insecticides, showcasing their versatility and effectiveness in non-lethal management and protection of crops against various pests. This wide-ranging utility emphasizes the potential of anthraquinones in sustainable agriculture and pest control, contributing to food security and environmental health (DeLiberto & Werner, 2016).
Future Directions
properties
IUPAC Name |
disodium;9,10-dioxoanthracene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCLXYAAXMCWLG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061215 | |
Record name | Disodium anthraquinone-2,7-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |
CAS RN |
853-67-8 | |
Record name | Sodium anthraquinone-2,7-disulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium anthraquinone-2,7-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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